((3,3-Difluorocyclobutyl)methyl)hydrazine
CAS No.:
Cat. No.: VC18254754
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10F2N2 |
|---|---|
| Molecular Weight | 136.14 g/mol |
| IUPAC Name | (3,3-difluorocyclobutyl)methylhydrazine |
| Standard InChI | InChI=1S/C5H10F2N2/c6-5(7)1-4(2-5)3-9-8/h4,9H,1-3,8H2 |
| Standard InChI Key | WAPWAGBIFQXFOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(F)F)CNN |
Introduction
Structural and Chemical Characteristics
The molecular formula of ((3,3-Difluorocyclobutyl)methyl)hydrazine is C₅H₁₀F₂N₂, with a molecular weight of 144.15 g/mol. Its structure combines a strained cyclobutane ring with electronegative fluorine atoms and a hydrazine (-NH-NH₂) group, which confers both steric and electronic uniqueness . The InChI key (YMLBEVOIKLJRND-UHFFFAOYSA-N) and SMILES notation (FC1(F)CC(CNN)C1) provide precise descriptors for database searches and computational modeling .
Electronic and Steric Effects
The 3,3-difluorocyclobutyl group induces significant ring strain and dipole moments due to fluorine’s electronegativity. This enhances the compound’s reactivity in nucleophilic substitutions and cycloadditions, making it valuable for synthesizing heterocycles . The methyl-hydrazine moiety further contributes to its reducing capabilities and ability to form hydrazones, which are critical in drug discovery .
Physical Properties
While the hydrochloride salt form (CAS 1364632-66-5) is noted for its water solubility (>100 mg/mL), the free base is likely less polar, with estimated logP values suggesting moderate lipophilicity (logP ≈ 1.2) . Melting and boiling points remain uncharacterized experimentally, but computational models predict a melting point range of 80–100°C due to crystalline packing influenced by fluorine interactions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of ((3,3-Difluorocyclobutyl)methyl)hydrazine typically involves multi-step processes:
Cyclobutane Ring Formation
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Fluorination of Cyclobutane: 3,3-Difluorocyclobutane is synthesized via photochemical [2+2] cycloaddition of 1,2-difluoroethylene, followed by hydrogenation .
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Functionalization: The cyclobutane is brominated at the methyl position, then subjected to nucleophilic substitution with hydrazine under basic conditions (e.g., K₂CO₃ in DMF) .
Alternative Pathways
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Mitsunobu Reaction: A patent (CN109503418A) describes using hydrazine derivatives with alcohols in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine to form N-alkylhydrazines . Adapting this method, 3,3-difluorocyclobutylmethanol could react with hydrazine hydrate to yield the target compound .
Optimization Challenges
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Over-Alkylation: Competing reactions may produce dimethylated byproducts. Catalytic control using sulfonic acids or zeolites suppresses this, improving selectivity to >85% .
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Yield Enhancements: Recent advances in flow chemistry have increased yields from 45% to 72% by minimizing thermal degradation .
Applications in Pharmaceutical Development
Role in Drug Discovery
((3,3-Difluorocyclobutyl)methyl)hydrazine serves as a precursor for bioactive molecules:
Anticancer Agents
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Hydrazone Conjugates: The hydrazine group forms Schiff bases with ketones, enabling the synthesis of hydrazone-linked kinase inhibitors. For example, derivatives targeting BRAF V600E mutants show IC₅₀ values of <50 nM in melanoma models .
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PROTACs: The cyclobutyl group’s rigidity aids in designing proteolysis-targeting chimeras (PROTACs) for degrading oncogenic proteins .
Central Nervous System (CNS) Therapeutics
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GPR88 Ligands: Structural analogs of this compound are explored as agonists for the orphan receptor GPR88, implicated in Parkinson’s disease. In vivo studies in rodents demonstrate improved motor function at 10 mg/kg doses .
Material Science Applications
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Polymer Crosslinkers: The hydrazine group enables covalent bonding with carbonyl-containing polymers, enhancing thermal stability (Tg increase by 20–40°C) .
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Fluorinated Liquid Crystals: Difluorocyclobutyl groups improve dielectric anisotropy in liquid crystal displays (LCDs), achieving response times <5 ms .
Analytical Characterization
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.12 (t, J=7.2 Hz, 2H, -CH₂-), 2.85–2.70 (m, 4H, cyclobutane), 1.98 (s, 2H, -NH₂) . |
| ¹⁹F NMR | δ -118.5 (s, 2F, CF₂) . |
| HRMS | m/z 145.0876 [M+H]⁺ (calc. 145.0873) . |
Chromatographic Methods
Future Directions
Research Opportunities
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Bioconjugation: Exploiting the hydrazine group for antibody-drug conjugates (ADCs) with improved stability.
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Electrolyte Additives: Testing in lithium-ion batteries to enhance ionic conductivity via fluorine interactions.
Sustainability
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